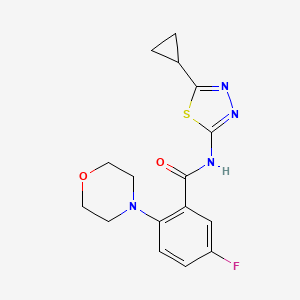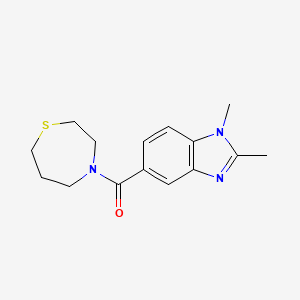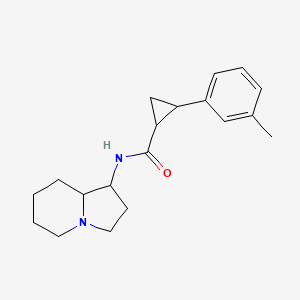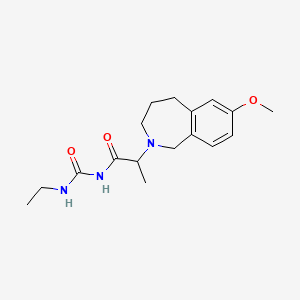
N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-5-fluoro-2-morpholin-4-ylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-5-fluoro-2-morpholin-4-ylbenzamide, also known as CX-4945, is a small molecule inhibitor of protein kinase CK2. CK2 is a ubiquitous and pleiotropic serine/threonine kinase that regulates various cellular processes, including cell proliferation, survival, differentiation, and stress response. CK2 is overexpressed and hyperactivated in many types of cancer, making it an attractive target for anticancer therapy.
Wirkmechanismus
N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-5-fluoro-2-morpholin-4-ylbenzamide acts as a competitive inhibitor of CK2, binding to the ATP-binding site of the kinase domain. N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-5-fluoro-2-morpholin-4-ylbenzamide has a unique binding mode that allows for selective inhibition of CK2 over other kinases. N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-5-fluoro-2-morpholin-4-ylbenzamide has been shown to induce conformational changes in CK2, leading to the inhibition of substrate binding and phosphorylation. N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-5-fluoro-2-morpholin-4-ylbenzamide has also been shown to inhibit the nuclear translocation of CK2, leading to the modulation of gene expression and cell cycle progression.
Biochemical and Physiological Effects:
N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-5-fluoro-2-morpholin-4-ylbenzamide has been shown to modulate various biochemical and physiological processes in cells and organisms. N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-5-fluoro-2-morpholin-4-ylbenzamide has been shown to inhibit cell proliferation and induce apoptosis in cancer cells, leading to tumor growth inhibition and regression. N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-5-fluoro-2-morpholin-4-ylbenzamide has also been shown to modulate the DNA damage response and the unfolded protein response, leading to the sensitization of cancer cells to chemotherapy and radiation therapy. N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-5-fluoro-2-morpholin-4-ylbenzamide has also been shown to modulate the immune response and the inflammatory response, leading to the potential application in immunotherapy and inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-5-fluoro-2-morpholin-4-ylbenzamide has several advantages as a tool compound for lab experiments. N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-5-fluoro-2-morpholin-4-ylbenzamide is a potent and selective inhibitor of CK2, allowing for the specific modulation of CK2-dependent processes. N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-5-fluoro-2-morpholin-4-ylbenzamide has been extensively characterized in vitro and in vivo, allowing for the accurate interpretation of experimental results. N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-5-fluoro-2-morpholin-4-ylbenzamide has also been tested in various models and systems, allowing for the validation of experimental findings. However, N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-5-fluoro-2-morpholin-4-ylbenzamide also has some limitations as a tool compound. N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-5-fluoro-2-morpholin-4-ylbenzamide has some off-target effects, especially at high concentrations, leading to potential artifacts and misinterpretations. N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-5-fluoro-2-morpholin-4-ylbenzamide also has some limitations in terms of in vivo pharmacokinetics and toxicity, leading to potential challenges in drug development and clinical translation.
Zukünftige Richtungen
N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-5-fluoro-2-morpholin-4-ylbenzamide has several potential future directions in terms of basic research and drug development. N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-5-fluoro-2-morpholin-4-ylbenzamide can be used to study the role of CK2 in various biological processes and diseases, such as cancer, neurodegenerative diseases, and viral infections. N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-5-fluoro-2-morpholin-4-ylbenzamide can also be used to identify new CK2 substrates and downstream effectors, leading to the discovery of new signaling pathways and therapeutic targets. N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-5-fluoro-2-morpholin-4-ylbenzamide can also be used as a lead compound for the development of new CK2 inhibitors with improved potency, selectivity, and pharmacokinetics, leading to the potential application in anticancer therapy and other diseases.
Synthesemethoden
The synthesis of N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-5-fluoro-2-morpholin-4-ylbenzamide involves several steps, starting from commercially available starting materials. The key step is the cyclization of 5-cyclopropyl-1,3,4-thiadiazol-2-amine with 2-fluoro-5-nitrobenzoic acid, followed by reduction and morpholine substitution to yield the final product. The synthesis has been optimized for high yield and purity, and the product has been extensively characterized by various analytical techniques.
Wissenschaftliche Forschungsanwendungen
N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-5-fluoro-2-morpholin-4-ylbenzamide has been widely used as a tool compound to study the role of CK2 in various biological processes and diseases. N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-5-fluoro-2-morpholin-4-ylbenzamide has been shown to inhibit CK2 activity in vitro and in vivo, leading to the modulation of downstream signaling pathways and cellular responses. N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-5-fluoro-2-morpholin-4-ylbenzamide has been tested in various cancer cell lines and animal models, showing potent antiproliferative and proapoptotic effects. N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-5-fluoro-2-morpholin-4-ylbenzamide has also been tested in non-cancer models, such as neurodegenerative diseases and viral infections, showing promising results.
Eigenschaften
IUPAC Name |
N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-5-fluoro-2-morpholin-4-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17FN4O2S/c17-11-3-4-13(21-5-7-23-8-6-21)12(9-11)14(22)18-16-20-19-15(24-16)10-1-2-10/h3-4,9-10H,1-2,5-8H2,(H,18,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQZPLMSOFVGBJY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN=C(S2)NC(=O)C3=C(C=CC(=C3)F)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17FN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-5-fluoro-2-morpholin-4-ylbenzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)-3-azaspiro[5.5]undecane-3-carboxamide](/img/structure/B7573107.png)
![3-(3-chlorophenyl)-N-[2-(2-methoxyethoxy)ethyl]-1,2-oxazole-5-carboxamide](/img/structure/B7573110.png)


![1-(3-ethyl-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl)-2-(2-ethyl-1,3-thiazol-4-yl)ethanone](/img/structure/B7573125.png)

![methyl 2-[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]-2-phenylacetate](/img/structure/B7573147.png)

![3-(3-Chlorophenyl)-5-[6-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-6-azaspiro[2.5]octan-2-yl]-1,2,4-oxadiazole](/img/structure/B7573180.png)

![2-[3-[[[3-(2-Amino-2-oxoethoxy)phenyl]methyl-(3-chloro-2-pyrazol-1-ylpropyl)amino]methyl]phenoxy]acetamide](/img/structure/B7573209.png)
![5-propan-2-yl-N-[1-(pyridin-2-ylmethyl)pyrazol-3-yl]-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B7573217.png)
![4-(2-Methylimidazol-1-yl)-1-[3-(4-methylpyrazol-1-yl)piperidin-1-yl]butan-1-one](/img/structure/B7573221.png)
![4-[(1-cyclopropyl-6,7-dihydro-4H-imidazo[4,5-c]pyridin-5-yl)methyl]-2-thiophen-2-yl-1,3-thiazole](/img/structure/B7573223.png)